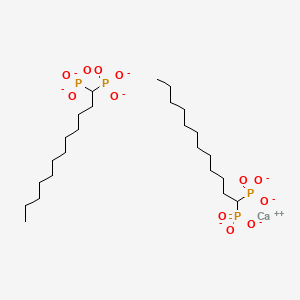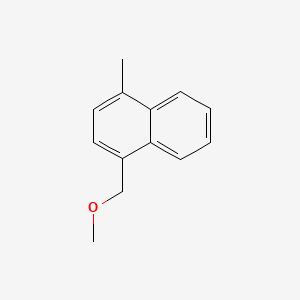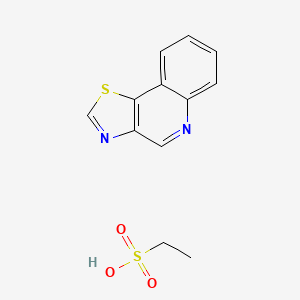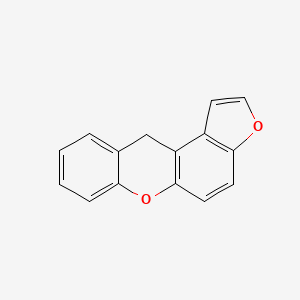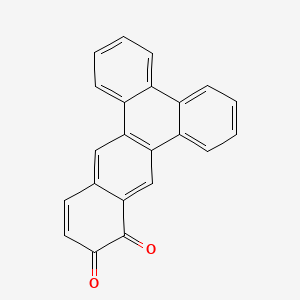
Benzo(b)triphenylene-10,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(b)triphenylene-10,11-dione is an organic compound with the molecular formula C22H12O2 and a molar mass of 308.33 g/mol It is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by its complex ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(b)triphenylene-10,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a precursor compound, followed by cyclization and oxidation steps to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzo(b)triphenylene-10,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzo(b)triphenylene-10,11-dione has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Research into its biological activity, including potential anti-cancer properties, is ongoing.
Medicine: Investigations into its pharmacological effects and potential therapeutic uses are being conducted.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of Benzo(b)triphenylene-10,11-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to cytotoxic effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
- Dibenzo[a,c]anthracene
- Dibenz[a,c]anthracene
- 1,2:3,4-Dibenzanthracene
- 1,2,3,4-Dibenzanthracene
- 2,3-Benztriphenylene
Comparison: Benzo(b)triphenylene-10,11-dione is unique due to its specific ring structure and the presence of the dione functional group. This structural uniqueness imparts distinct chemical and biological properties compared to other similar PAH derivatives .
Propriétés
Numéro CAS |
40733-70-8 |
|---|---|
Formule moléculaire |
C22H12O2 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
benzo[b]triphenylene-10,11-dione |
InChI |
InChI=1S/C22H12O2/c23-21-10-9-13-11-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20(19)12-18(13)22(21)24/h1-12H |
Clé InChI |
QNZYRKIDHODICU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C5C=CC(=O)C(=O)C5=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


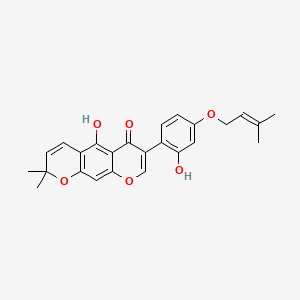
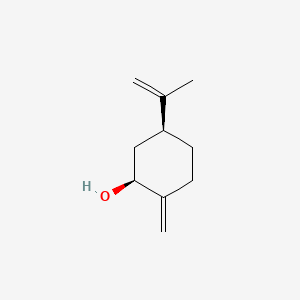

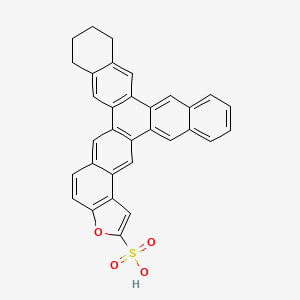
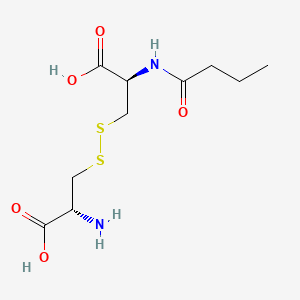
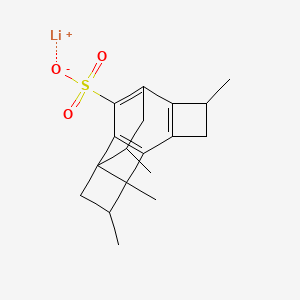
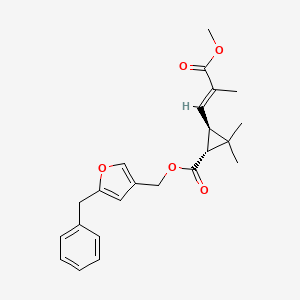
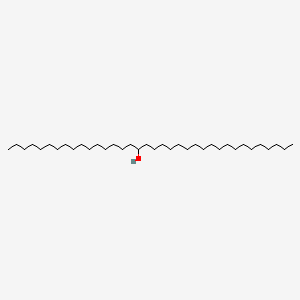

![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
